An In-Depth Technical Guide to 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid: Properties, Synthesis, and Scientific Applications
An In-Depth Technical Guide to 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid: Properties, Synthesis, and Scientific Applications
Executive Summary: This document provides a comprehensive technical overview of 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, a β-amino acid of significant interest to researchers in medicinal chemistry and drug development. Structurally, it is a derivative of the well-known natural phenolic compound, ferulic acid, incorporating a chiral β-amino group. This unique combination of a catechol-like moiety and an amino acid backbone makes it a valuable and versatile scaffold. This guide delves into its core physicochemical properties, provides a detailed protocol for its synthesis and characterization, explores its chemical reactivity, and discusses its potential applications based on the biological activities observed in structurally related compounds.
Compound Identification and Core Physicochemical Properties
Nomenclature and Identifiers
Precise identification is critical for regulatory and research documentation. The compound is known by several synonyms, reflecting its structure as a β-alanine derivative.
| Identifier | Value |
| IUPAC Name | 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid[1] |
| CAS Number | 72076-93-8[1] |
| Molecular Formula | C₁₀H₁₃NO₄[1] |
| SMILES | COC1=C(C=CC(=C1)C(CC(=O)O)N)O[1] |
| InChIKey | IGHHJKPPALHKMJ-UHFFFAOYSA-N[1] |
| Synonyms | 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propionic acid, DL-beta-(4-hydroxy-3-methoxy-phenyl)alanine[1] |
Chemical Structure Analysis
The molecule's functionality is dictated by its distinct chemical groups. The structure features a central chiral carbon (C3), an aromatic ring derived from vanillin, and key functional groups that govern its reactivity and potential biological interactions.
Caption: Structure of 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid with the chiral center marked.
Tabulated Physicochemical Data
The following properties, computed by PubChem, provide a quantitative basis for predicting the compound's behavior in various experimental settings.[1]
| Property | Value | Source |
| Molecular Weight | 211.21 g/mol | PubChem[1] |
| XLogP3 | -0.3 | PubChem |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 211.08445790 Da | PubChem[1] |
| Complexity | 221 | PubChem[1] |
| Heavy Atom Count | 15 | PubChem[1] |
Stereochemistry
The presence of a stereocenter at the C3 carbon, adjacent to the aromatic ring and the amino group, means the compound can exist as (R) and (S) enantiomers. The common synthesis methods often yield a racemic mixture (DL-form). For specific pharmacological applications, chiral separation or asymmetric synthesis would be a critical consideration to isolate the more active enantiomer, as biological systems are highly stereospecific.
Synthesis and Purification
Retrosynthetic Analysis & Rationale
The synthesis of this β-amino acid can be efficiently achieved via a modified Mannich-type reaction, a robust method for forming carbon-carbon bonds. The logical starting materials are vanillin (4-hydroxy-3-methoxybenzaldehyde), which provides the core aromatic structure, malonic acid as the two-carbon source for the propanoic acid backbone, and an ammonia source like ammonium acetate.
The choice of ammonium acetate is strategic; it serves as the in-situ source of ammonia for the amino group and the acetate anion acts as a basic catalyst to facilitate the initial Knoevenagel condensation between vanillin and malonic acid. 1-Butanol is often used as a solvent due to its high boiling point, which is necessary to drive the reaction and the subsequent decarboxylation.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of related aryl-β-amino acids.[2]
Reagents and Stoichiometry:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| Vanillin | 152.15 | 3.04 | 0.02 | 1.0 |
| Malonic Acid | 104.06 | 2.29 | 0.022 | 1.1 |
| Ammonium Acetate | 77.08 | 3.55 | 0.046 | 2.3 |
| 1-Butanol | - | 200 mL | - | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add vanillin (3.04 g), malonic acid (2.29 g), and ammonium acetate (3.55 g).
-
Solvent Addition: Add 200 mL of 1-butanol to the flask.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The evolution of CO₂ gas should be observed as the reaction progresses. Maintain reflux for approximately 2-3 hours, or until the gas evolution ceases.
-
Precipitation and Filtration: Allow the reaction mixture to cool to room temperature. A precipitate of the product should form. Collect the solid product by vacuum filtration.
-
Washing: To remove unreacted starting materials and byproducts, wash the collected solid sequentially with boiling 1-butanol (2 x 50 mL), boiling ethanol (2 x 50 mL), and finally with deionized water (100 mL).
-
Drying: Dry the purified solid in a vacuum oven at 80-100 °C for 8-10 hours to yield the final product.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the purified final compound.
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach is required for unambiguous characterization.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is ideal for this polar, non-volatile molecule.
-
Expected Molecular Ion: In positive ion mode (ESI+), the expected protonated molecular ion peak would be [M+H]⁺ at m/z 212.09. In negative ion mode (ESI-), the deprotonated peak [M-H]⁻ would be at m/z 210.08.
-
Predicted Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragments. Key fragmentations would include the loss of the carboxylic acid group (-45 Da), loss of ammonia (-17 Da), and cleavages around the benzylic C-C bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information. Based on its structure and data from related compounds, the following spectral features are predicted (in a solvent like DMSO-d₆).[3]
-
¹H NMR:
-
Aromatic Protons: Three protons on the aromatic ring, appearing as multiplets or doublets between δ 6.5-7.0 ppm.
-
CH(N): A methine proton adjacent to the amino group and aromatic ring, likely around δ 4.0-4.5 ppm.
-
CH₂: Two diastereotopic protons of the methylene group, appearing as a multiplet (dd or AB quartet) around δ 2.5-3.0 ppm.
-
OCH₃: A sharp singlet for the methoxy group protons around δ 3.7-3.8 ppm.
-
OH, NH₂, COOH: Broad, exchangeable singlets with variable chemical shifts.
-
-
¹³C NMR:
-
C=O: Carboxylic acid carbon around δ 170-175 ppm.
-
Aromatic Carbons: Signals between δ 110-150 ppm, with the carbons attached to oxygen (C-OH, C-OCH₃) appearing further downfield.
-
CH(N): Benzylic carbon around δ 50-55 ppm.
-
OCH₃: Methoxy carbon around δ 55-60 ppm.
-
CH₂: Methylene carbon around δ 40-45 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy helps confirm the presence of key functional groups.
-
O-H stretch (phenol & acid): Broad band from 2500-3500 cm⁻¹.
-
N-H stretch (amine): Medium peaks around 3300-3400 cm⁻¹.
-
C=O stretch (acid): Strong, sharp peak around 1700-1725 cm⁻¹.
-
C=C stretch (aromatic): Peaks around 1500-1600 cm⁻¹.
-
C-O stretch (ether & phenol): Strong peaks in the 1000-1300 cm⁻¹ region.
Purity Assessment (HPLC)
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of the final product.
Sample HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm. The phenolic ring provides strong chromophoric activity, making UV detection highly sensitive for this compound.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Chemical Reactivity and Stability
Key Reactive Sites
The molecule's three primary functional groups offer multiple avenues for chemical modification:
-
Carboxylic Acid: Can be converted to esters, amides, or acid chlorides, allowing for conjugation to other molecules.
-
Amino Group: Acts as a nucleophile and can be acylated, alkylated, or used in peptide coupling reactions.
-
Phenolic Hydroxyl: Can be O-alkylated or O-acylated. Its presence also makes the aromatic ring susceptible to electrophilic substitution and oxidation.
Stability and Storage
The phenolic hydroxyl group is susceptible to oxidation, which can lead to coloration and degradation of the material over time. Therefore, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prolong its shelf life.
Derivatization Potential: A Scaffold for Drug Discovery
The true value of this compound for drug development professionals lies in its potential as a versatile chemical scaffold. Research on closely related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown that modifications at these reactive sites can lead to compounds with significant biological activity.[4][5][6] For instance, converting the carboxylic acid to various hydrazones has produced derivatives with potent antimicrobial and antifungal activity.[4][6] This demonstrates that the core structure serves as an excellent starting point for building libraries of new chemical entities for screening against various therapeutic targets.[7]
Biological Context and Potential Applications
While direct biological data on 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is limited, its structural similarity to other well-studied compounds provides strong rationale for its investigation.
Structural Relationship to Bioactive Molecules
-
Dihydroferulic Acid: The target molecule is the β-amino analog of dihydroferulic acid (also known as 3-(4-hydroxy-3-methoxyphenyl)propionic acid or HMPA). HMPA is a known microbial metabolite of dietary polyphenols and has been investigated for its antioxidant effects, its ability to enhance muscle strength, and its potential to inhibit amyloid-β aggregation in vitro, suggesting neuroprotective roles.[8][9]
-
L-DOPA Isomer: It is a structural isomer of 3-O-methyldopa, a metabolite of the Parkinson's disease drug L-DOPA.[10] This relationship suggests a potential for interaction with neurological pathways, although this remains to be explored.
Inferred Biological Activity and Future Directions
Based on the activities of its derivatives and analogs, this compound is a prime candidate for exploration in several therapeutic areas:
-
Antimicrobial Drug Development: As demonstrated by extensive work on related scaffolds, derivatization can yield potent agents against multidrug-resistant bacteria and fungi.[4][5][6]
-
Anticancer Research: The 4-hydroxyphenyl moiety is a common feature in many anticancer agents, and derivatives of similar propanoic acids have shown promising anticancer and antioxidant properties.[7][11][12]
-
Neurodegenerative Disease: Given that its non-amino analog, HMPA, inhibits amyloid-β aggregation, it is plausible that this compound or its derivatives could be investigated as potential modulators of neurodegenerative processes.[13]
Safety and Handling
Hazard Identification
According to its GHS classification, the compound is considered a hazardous substance.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
Standard laboratory safety protocols should be strictly followed:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Spill Management: In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as hazardous waste.
References
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PubChem. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Growing Importance of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid in Scientific Research. Available from: [Link]
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Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI. Available from: [Link]
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MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]
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NIST. 3-(4-Methoxyphenyl)propionic acid. NIST WebBook. Available from: [Link]
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Semantic Scholar. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Available from: [Link]
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RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available from: [Link]
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PubMed. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Available from: [Link]
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KTU ePubl. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]
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PubMed. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Available from: [Link]
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ResearchGate. (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]
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PubMed Central. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Available from: [Link]
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mzCloud. 2 Amino 3 4 hydroxy 3 methoxyphenyl propanoic acid. Available from: [Link]
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HMDB. Showing metabocard for 3-(3-hydroxy-4-methoxyphenyl)propanoic acid (HMDB0131138). Available from: [Link]
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MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]
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